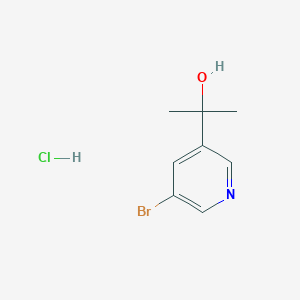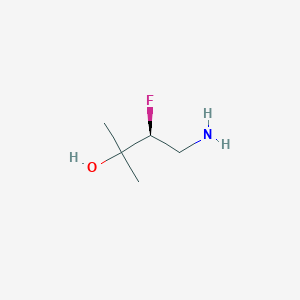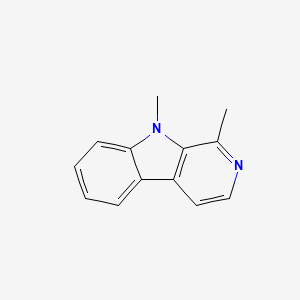
N9-Methylharman
Descripción general
Descripción
N9-Methylharman is a derivative of β-carboline alkaloids, which are known for their various biological activities. The methylation at the N9 position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. While the provided papers do not directly discuss this compound, they do provide insights into the effects of N-methylation on similar compounds, which can be extrapolated to understand the potential characteristics of this compound.
Synthesis Analysis
The synthesis of N-methylated compounds, including cyclic peptides and β-carboline derivatives, has been extensively studied. Papers , , , , and describe various methods for the N-methylation of amino acids and peptides, which is a key step in the synthesis of this compound. These methods include solid-phase synthesis, ribosomal synthesis, and solution-phase synthesis, all aiming to improve the pharmacokinetic properties of the resulting compounds. The synthesis protocols are designed to be rapid, inexpensive, and applicable to a wide range of amino acids.
Molecular Structure Analysis
The molecular structure of N-methylated compounds is crucial in determining their biological activity. Paper discusses the hydrogen-bonded complex formation in crystalline N-ethyl adenine and N-methyl uracil, which provides insights into the intermolecular interactions that N-methylated compounds can engage in. Although this paper does not directly address this compound, the principles of hydrogen bonding and molecular interactions are relevant to its structural analysis.
Chemical Reactions Analysis
N-methylation can significantly impact the reactivity of compounds. Paper explores the effects of N-methylation on the solubility and conformation of amino acid derivatives, which is essential for understanding the chemical behavior of this compound. The study uses density functional theory (DFT) to predict the solubility and conformational changes upon N-methylation, indicating that N-methylated compounds have increased lipophilicity and aqueous solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated compounds are altered due to the introduction of methyl groups. Paper investigates the photophysical and photochemical properties of N-methyl-β-carboline derivatives, which are structurally related to this compound. The study provides data on acid dissociation constants, thermal stabilities, and fluorescence properties, which are important for understanding the behavior of this compound in biological systems. Additionally, paper discusses the increase in lipophilicity and aqueous solubility due to N-methylation, which could be relevant to the pharmacokinetic profile of this compound.
Relevant Case Studies
While the provided papers do not contain direct case studies on this compound, they do offer insights into the effects of N-methylation on similar compounds. For instance, paper examines the impact of N9-methylation on the activity of dihydrofolate reductases inhibitors, suggesting that N-methylation can enhance inhibitory potency and selectivity. This could imply that this compound may exhibit improved pharmacological effects compared to its non-methylated counterpart.
Aplicaciones Científicas De Investigación
1. Anion-π Interactions in Chemical Compounds
- N9-methyl-adenine demonstrates significant anion-π interactions, which are crucial in the study of DNA bases and related compounds (García-Raso et al., 2007).
2. Impact on Cytochrome P450-related Activities
- N9-Methylharman, also known as norharman, affects cytochrome P450 activities and DNA intercalation, which are important in understanding its comutagenic effects (Nii, 2003).
3. Development of Pharmaceutical Compounds
- N9-substituted 2,4-diaminoquinazolines, including N9-methyl derivatives, are studied for their inhibitory activity against certain pathogens, offering insights into new pharmaceutical developments (Gangjee et al., 2008).
4. Pharmacokinetics in Medical Treatments
- N9-GP, a glycoPEGylated recombinant factor IX, shows promising pharmacokinetic properties for treating hemophilia B. Understanding its dynamics can aid in developing more effective treatments (Collins et al., 2012).
5. Acidities of Adenine Derivatives
- Studies on the acidity of adenine derivatives, including N9-methyl compounds, contribute to the understanding of their intrinsic reactivity, which is significant in biochemical research (Sharma & Lee, 2002).
6. Activation in Chemical Reactions
- This compound compounds, when activated, show genotoxic metabolites in certain biochemical pathways, relevant in understanding mutagenic processes (Oda et al., 2006).
7. Corrosion Inhibition Properties
- This compound derivatives are studied for their inhibitory performance in corrosion processes, showing potential in industrial applications (El-Rehim et al., 2016).
8. Anticancer Activities
- The study of this compound compounds in inhibiting cancer cell proliferation highlights their potential in developing anticancer treatments (Wang et al., 2007).
Mecanismo De Acción
Target of Action
The compound is a natural product used for research related to life sciences
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways is crucial for determining how a compound like N9-Methylharman might influence cellular function.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other substances . .
Propiedades
IUPAC Name |
1,9-dimethylpyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSZHLJVECITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877135 | |
| Record name | 1,9-DIMETHYL-BETACARBOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




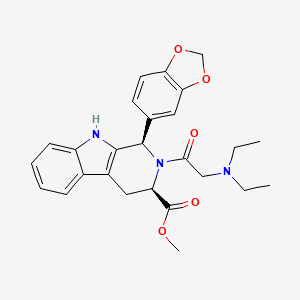
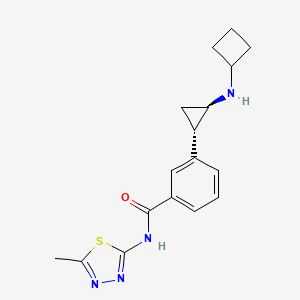
![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
